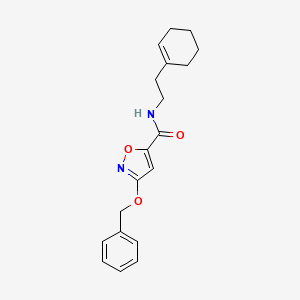

3-(benzyloxy)-N-(2-(cyclohex-1-en-1-yl)ethyl)isoxazole-5-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-(benzyloxy)-N-(2-(cyclohex-1-en-1-yl)ethyl)isoxazole-5-carboxamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields, including medicinal chemistry and drug discovery. This compound belongs to the isoxazole class of compounds and has a unique structure that makes it a promising candidate for drug development.

Applications De Recherche Scientifique

Anticonvulsant Activity

Research has explored the anticonvulsant properties of related isoxazole derivatives, focusing on their potency against maximal electroshock (MES) seizures. Some compounds in this category have shown significant protective indices, indicating a potential role in seizure management. Notably, these studies did not find the expected mechanisms like sodium channel binding or efficacy against other convulsant agents, suggesting an unknown mechanism of action (Eddington et al., 2002).

Synthesis and Chemical Transformations

The synthesis of isoxazole derivatives, including those with cyclohexyl and ribofuranosyl groups, is a significant area of study. These syntheses often involve complex reactions, such as converting nitromethyloximes into the isoxazole compounds, indicating the chemical versatility and potential for creating diverse derivatives (Deceuninck et al., 1980).

Antimicrobial and Antioxidant Activities

Research on benzimidazole derivatives, which include isoxazole compounds, has demonstrated promising antimicrobial and antioxidant activities. This suggests the potential utility of these compounds in developing new antimicrobial agents. Some compounds in this category have shown notable efficacy against various microorganisms and possess radical scavenging and ferrous ion chelating activities (Sindhe et al., 2016).

Potential in Cancer Research

Some isoxazole derivatives have been investigated for their potential use in cancer treatment. For example, the synthesis of new pyrazole- and tetrazole-related C-nucleosides with modified sugar moieties has been explored, with some compounds showing moderate inhibitory effects on tumor cell lines, indicating their potential application in cancer research (Popsavin et al., 2002).

Molecular Transformations and Catalysis

Research has delved into the transformation of arylcarboxamides into various other compounds, demonstrating the potential of isoxazole derivatives in synthetic chemistry and catalysis. These transformations are significant for developing new chemical entities and understanding reaction mechanisms (Prek et al., 2017).

Neuropharmacological Potential

The study of certain isoxazole derivatives has revealed insights into their anticonvulsant activity and toxicity, contributing to a better understanding of their neuropharmacological properties. This research is crucial for developing new neurotherapeutic agents (Jackson et al., 2012).

Exploring Novel Synthetic Pathways

The reaction of benzamide oxime with various reagents to produce different isoxazole derivatives illustrates the diverse synthetic pathways available for these compounds. These studies expand the toolbox of synthetic chemistry, offering new methods for creating complex molecules (Kawashima & Tabei, 1986).

Propriétés

IUPAC Name |

N-[2-(cyclohexen-1-yl)ethyl]-3-phenylmethoxy-1,2-oxazole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N2O3/c22-19(20-12-11-15-7-3-1-4-8-15)17-13-18(21-24-17)23-14-16-9-5-2-6-10-16/h2,5-7,9-10,13H,1,3-4,8,11-12,14H2,(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRPAHZXQEZIMOS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(=CC1)CCNC(=O)C2=CC(=NO2)OCC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(benzyloxy)-N-(2-(cyclohex-1-en-1-yl)ethyl)isoxazole-5-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-tert-butyl-N'-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)benzohydrazide](/img/structure/B2426169.png)

![N-(5-methoxybenzo[d]thiazol-2-yl)-3-nitro-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2426170.png)

![[5-(1,1,2,2,2-Pentafluoroethyl)thiophen-2-yl]methanamine;hydrochloride](/img/structure/B2426171.png)

![N'-{8-cyano-1,4-dioxaspiro[4.5]decan-8-yl}-N,N-dipropylbutanediamide](/img/structure/B2426175.png)

![3-Methyl-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole-5-carboxylic acid;hydrochloride](/img/structure/B2426182.png)

![6-Cyclopropyl-2-[1-(2-phenylacetyl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2426183.png)